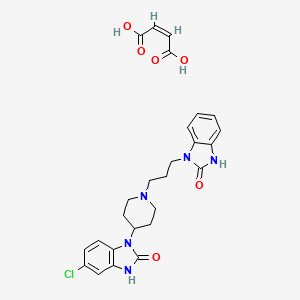
4'-Epidoxorubicinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Wissenschaftliche Forschungsanwendungen
Chromatographic Isolation and Pharmaceutical Applications
4'-Epidoxorubicinium, known as Epirubicin, is isolated from raw products through reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a purity greater than 99% for pharmaceutical use, particularly in cancer treatment. Techniques like adjusting the mobile phase composition, column temperature, and flow rate are used to enhance the separation factor between Epirubicin and its nearest neighbor components. This method provides a foundation for scaling up industrial preparative separation of Epirubicin, which is essential for its application in medical treatments (Qi & Huang, 2001).
Antitumor Activity in Experimental Models
4'-Epidoxorubicinium exhibits significant antitumor activity across a range of experimental tumor systems, including leukemias, melanoma, lung carcinoma, and various colon and mammary tumors. Studies have shown that 4'-Epidoxorubicinium, although similar to Doxorubicin, displays distinct biological activities, such as a broad spectrum of experimental tumor activity, less toxicity, and reduced cardiotoxicity. This indicates a higher therapeutic index, enabling the use of higher dosages with a greater margin of safety, justifying its wide clinical trials (Goldin, Venditti, & Geran, 2004).
DNA Interaction and Damage Induction
The interaction of 4'-Epidoxorubicinium with DNA is a crucial aspect of its antitumor activity. Studies involving covalently closed circular plasmid DNA have shown that both 4'-Epidoxorubicinium and its copper(II) complexes induce dose-dependent alterations in the DNA structure. This DNA-damaging activity is attributed to the direct interaction between the drug-DNA complexes, with 4'-Epidoxorubicinium complexes exhibiting a more potent effect compared to Doxorubicin complexes. These findings are vital for understanding the drug's mechanism of action at the molecular level and its potential applications in cancer therapy (Cova, Sassano, Monti, & Piccinini, 2005).
Production Enhancement through Genetic Engineering
Advancements in genetic engineering have enabled the increased production of 4'-Epidaunorubicin, a precursor for 4'-Epidoxorubicinium. Techniques such as homologous recombination for gene replacement and integration have resulted in mutant strains capable of producing enhanced levels of the precursor, subsequently increasing the production of 4'-Epidoxorubicinium. This has significant implications for the drug's availability and cost-effectiveness in the pharmaceutical market (Lei, 2010).
Stability in Solid State
Understanding the stability of 4'-Epidoxorubicinium under various conditions is crucial for its storage and pharmaceutical formulation. Research indicates that the stability of the drug is influenced by temperature and relative air humidity, with degradation occurring as a first-order reaction relative to substance concentration. These studies provide essential data for the optimal storage and handling of 4'-Epidoxorubicinium, ensuring its efficacy when used in therapeutic applications (Sobczak, Jelińska, Lesniewska, Firlej, & Oszczapowicz, 2011).
Eigenschaften
Molekularformel |
C27H30NO11+ |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1 |
InChI-Schlüssel |
AOJJSUZBOXZQNB-VTZDEGQISA-O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
Synonyme |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
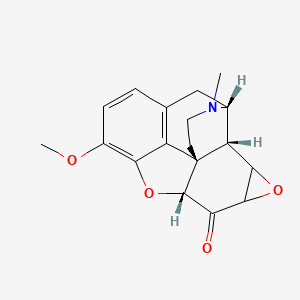
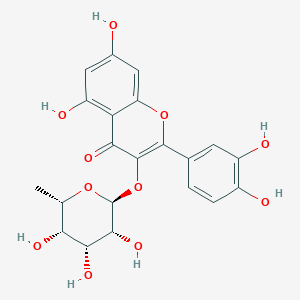



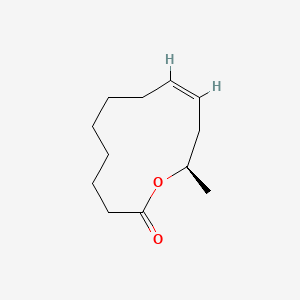
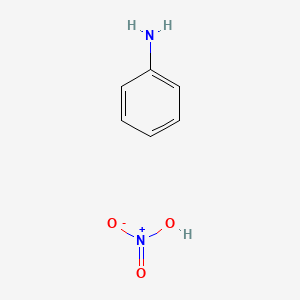
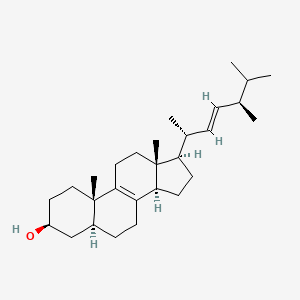
![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
